molecular formula C11H11ClF3NO2 B1422544 2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide CAS No. 1258641-15-4

2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide

Cat. No.: B1422544
CAS No.: 1258641-15-4
M. Wt: 281.66 g/mol
InChI Key: BAQQFVVYQKQWQF-UHFFFAOYSA-N
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Description

2-Chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide is a chloroacetamide derivative characterized by a trifluoromethyl-substituted phenoxyethyl chain linked to a chloroacetamide group. This structure confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity due to the electron-withdrawing trifluoromethyl group.

Properties

IUPAC Name

2-chloro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NO2/c12-7-10(17)16-4-5-18-9-3-1-2-8(6-9)11(13,14)15/h1-3,6H,4-5,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQQFVVYQKQWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCNC(=O)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide typically involves the reaction of 2-chloroacetamide with 2-[3-(trifluoromethyl)phenoxy]ethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include maintaining the temperature at around room temperature and stirring the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amide group to an amine group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, with reaction conditions typically involving a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic substitution: Products include substituted amides or thioamides.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide has several scientific research applications:

    Pharmaceuticals: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Agrochemicals: The compound is studied for its potential use as a herbicide or pesticide due to its unique chemical properties.

    Material Science: It is explored for its potential use in the development of advanced materials with specific chemical functionalities.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenoxyethyl moiety can interact with hydrophobic pockets in the target protein, leading to inhibition or modulation of its activity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares key structural features and properties of the target compound with its analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
2-Chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide (Target) Trifluoromethylphenoxyethyl, chloroacetamide C₁₁H₁₁ClF₃NO₂ 283.66* High lipophilicity; potential metabolic stability due to CF₃ group
2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide Trifluoromethoxyphenyl C₉H₇ClF₃NO₂ 253.60 Smaller molecular weight; lacks ethyl linkage, affecting flexibility
2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide 4-Chloro-2-methylphenoxy, trifluoromethyl C₁₆H₁₃ClF₃NO₂ 343.73 Bulky substituents; higher molecular weight may reduce solubility
2-(2-Hydroxyethylamino)-N-(3-(trifluoromethoxy)phenyl)acetamide Hydroxyethylamino, trifluoromethoxyphenyl C₁₁H₁₃F₃N₂O₃ 278.23 Hydroxyl group enhances hydrophilicity; altered hydrogen bonding capacity
Alachlor (Herbicide) 2,6-Diethylphenyl, methoxymethyl C₁₄H₂₀ClNO₂ 269.77 Herbicidal activity; methoxymethyl group increases volatility

*Calculated based on molecular formula.

Key Observations:
  • Trifluoromethyl vs.
  • Ethyl Linkage: The phenoxyethyl chain in the target compound introduces conformational flexibility absent in rigid analogs like 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide .
  • Hydrogen Bonding: Analogs with hydroxyl or amino groups (e.g., 2-(2-hydroxyethylamino)-N-(3-(trifluoromethoxy)phenyl)acetamide) exhibit higher polarity, which may improve aqueous solubility but reduce membrane permeability .

Crystallographic and Conformational Differences

  • N–H Bond Orientation : In 2-chloro-N-(3-methylphenyl)acetamide, the N–H bond adopts a syn conformation relative to the methyl group, whereas nitro substituents induce an anti conformation . The trifluoromethyl group in the target compound may similarly influence conformation, affecting intermolecular interactions like hydrogen bonding .
  • Crystal Packing : Dichloroacetamides (e.g., 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide) form chains via N–H⋯O and C–H⋯O bonds . The bulkier trifluoromethyl group in the target compound could disrupt such packing, altering melting points or crystallinity.

Biological Activity

2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide is an organic compound notable for its unique chemical structure, which includes a trifluoromethyl group attached to a phenoxyethyl moiety. This compound has garnered interest in various fields, particularly in pharmaceuticals and agrochemicals, due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H12ClF3NO2
  • CAS Number : 1258641-15-4

The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Key points include:

  • Target Interaction : Similar compounds have been shown to interact with peripheral sensory trigeminal nerves, suggesting a potential role in pain modulation.
  • Biochemical Pathways : The compound may act as an antagonist to the calcitonin gene-related peptide (CGRP) receptors, which are involved in pain signaling pathways.
  • Neurotransmitter Modulation : It may influence neurotransmitter production, contributing to its pharmacological effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that it exhibits bactericidal activity against various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus .
  • Anticancer Potential : The compound is being investigated for its anticancer properties, with some derivatives showing significant cytotoxic effects against cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on CGRP Antagonism :
    • Researchers found that compounds structurally similar to this acetamide can effectively block CGRP receptors, potentially alleviating migraine symptoms.
  • Antimicrobial Activity Assessment :
    • A study reported the synthesis of related compounds that demonstrated effective antimicrobial activity, with IC50 values indicating potency against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Evaluation :
    • In vitro assays showed that certain analogs of this compound exhibited significant cytotoxicity against cancer cell lines, suggesting potential therapeutic applications in oncology .

Comparative Table of Biological Activities

Compound NameActivity TypeIC50 (µg/mL)Reference
This compoundAntimicrobial0.69
Related Compound AAnticancer<10
Related Compound BCGRP AntagonistNot specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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